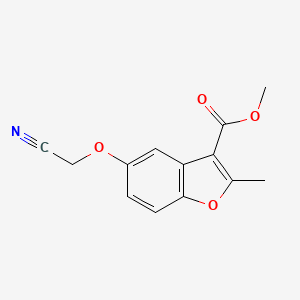

Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

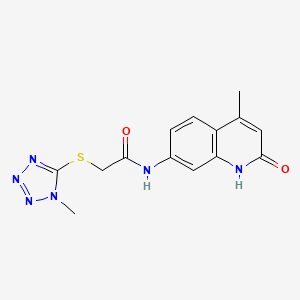

Molecular Structure Analysis

The molecular structure of “Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate” is characterized by a total of 26 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitrile (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds undergo various reactions. For instance, cyanoacetamides can participate in a variety of condensation and substitution reactions .Scientific Research Applications

Antimicrobial Activity : Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate derivatives exhibit potential antimicrobial activity. For example, certain derivatives prepared using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid showed effectiveness against Gram-positive cocci, Gram-negative rods, and yeasts (Krawiecka et al., 2012).

Synthesis of Tetrahydrofurobenzofurans and Dihydromethanobenzodioxepines : This compound is used as a starting material in the synthesis of complex structures like tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. These compounds have demonstrated impressive inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in the study of neurological disorders (Luo et al., 2005).

Antibacterial Properties : Derivatives of this compound have been isolated from natural sources and tested for antibacterial properties. For instance, derivatives from Heliotropium filifolium showed activity against Gram-positive but not Gram-negative bacteria, highlighting the compound's potential in developing antibacterial agents (Urzúa et al., 2008).

Synthesis of Novel Benzofuran Derivatives : It serves as a precursor in the synthesis of new benzofuran derivatives. These derivatives are explored for their potential biological activities, including anti-HIV activities, suggesting their potential in pharmaceutical research (Mubarak et al., 2007).

Cycloaddition Reactions for Organic Synthesis : It is used in cycloaddition reactions, a fundamental process in organic synthesis. Such reactions lead to the formation of complex structures that can have various applications in medicinal chemistry and material science (Kobayashi et al., 2005).

Antibacterial and Antitubercular Activity : Schiff bases of this compound's derivatives have been synthesized and evaluated for their antibacterial and antitubercular activity. Such research underlines the compound's role in developing new treatments for bacterial infections and tuberculosis (Bodke et al., 2017).

Catalysis in Organic Reactions : This compound is involved in catalyzed reactions for synthesizing various organic structures. These reactions are crucial for advancing synthetic methodologies in chemistry, leading to the development of new materials and drugs (Torigoe et al., 2016).

properties

IUPAC Name |

methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-12(13(15)16-2)10-7-9(17-6-5-14)3-4-11(10)18-8/h3-4,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFXCKONNIOABQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2469664.png)

![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)

![6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2469667.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2469668.png)

![N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B2469671.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)

![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)